2-((azetidin-3-ylmethyl)thio)-1-methyl-1H-imidazole hydrochloride
Description
Properties
IUPAC Name |
2-(azetidin-3-ylmethylsulfanyl)-1-methylimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S.ClH/c1-11-3-2-10-8(11)12-6-7-4-9-5-7;/h2-3,7,9H,4-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRBEOBZTXXECK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Debus-Radiszewski Synthesis
- Procedure : Condensation of glyoxal, ammonia, and an aldehyde or ketone derivative under acidic or basic conditions.
- Advantages : Simple, high-yield, and versatile for various substitutions on the imidazole ring.
- Research Data : This method is frequently used for synthesizing substituted imidazoles with functional groups amenable to further modifications.
Alternative Routes
- From dehydrogenation of imidazolines : Starting with imidazolines and oxidizing to imidazoles.
- From alpha-haloketones : Reacting with ammonia or amines under suitable conditions.
Synthesis of the Azetidin-3-ylmethylthio Group
The key step involves attaching the azetidin-3-ylmethylthio moiety to the imidazole nucleus. The process generally involves the following:
Preparation of the Azetidin-3-ylmethylthio Intermediate
- Method : Synthesis of azetidin-3-ylmethylthiol derivatives via nucleophilic substitution or reductive amination starting from azetidin-3-ylmethyl halides or precursors.
- Research Data : The synthesis of azetidinyl derivatives often involves alkylation of thiols with azetidinyl halides or via thiol-ene reactions.
Coupling to the Imidazole
- Nucleophilic Substitution : The imidazole N1 or other reactive sites are alkylated with the azetidin-3-ylmethylthiol derivative.
- Reaction Conditions : Typically performed in polar aprotic solvents like DMF or DMSO, with bases such as potassium carbonate or sodium hydride to facilitate nucleophilic attack.
- Research Findings : Microwave-assisted synthesis has been employed to accelerate the coupling, achieving higher yields and shorter reaction times.
Formation of the Hydrochloride Salt
- Method : The free base is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol, methanol, or water) to form the hydrochloride salt.
- Isolation : The resulting salt is purified by recrystallization or filtration, yielding the final compound with high purity.
Summary of the Overall Synthetic Route
Research Findings and Data Tables
Reaction Yields and Conditions
Notes on Optimization
- Microwave-assisted reactions significantly reduce reaction times and improve yields.
- Protecting groups are often unnecessary for the azetidinyl group, simplifying the synthesis.
- Purification typically involves recrystallization or chromatography.
Environmental and Practical Considerations
- Solvent-Free Methods : Recent approaches favor solvent-free conditions for certain steps, reducing environmental impact.
- Green Chemistry : Use of microwave irradiation and minimal solvent protocols aligns with sustainable practices.
Chemical Reactions Analysis
Types of Reactions
2-((Azetidin-3-ylmethyl)thio)-1-methyl-1H-imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common due to the stability of the aromatic system.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted azetidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent in various diseases. Its structure suggests possible interactions with biological macromolecules, making it a candidate for drug development.
- Enzyme Inhibition : Studies indicate that compounds with imidazole rings can act as enzyme inhibitors, potentially modulating metabolic pathways relevant to diseases such as cancer and diabetes .
- Antimicrobial Activity : Preliminary research shows that derivatives of imidazole can exhibit antimicrobial properties, suggesting that this compound may also possess similar activities .
Pharmacological Studies
Pharmacological investigations have highlighted the following applications:
- Neuroprotective Effects : The compound may influence neuroinflammatory pathways, providing a basis for its use in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease .
- Anticancer Properties : Research indicates potential anticancer effects through mechanisms such as apoptosis induction in cancer cells, positioning it as a candidate for further exploration in oncology .
Case Studies
Several studies have documented the effects of imidazole derivatives, including this compound:
Mechanism of Action
The mechanism by which 2-((azetidin-3-ylmethyl)thio)-1-methyl-1H-imidazole hydrochloride exerts its effects involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within biological systems.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
1-(Azetidin-3-yl)-2-methyl-1H-imidazole Dihydrochloride
- Structure : Differs in the substitution pattern, with the azetidine directly attached to the imidazole nitrogen instead of via a thioether bridge.
- Properties: Higher molar mass (210.11 g/mol) due to the dihydrochloride salt.
Etintidine Hydrochloride
- Structure: Contains a cyano-guanidine group and a propargyl chain linked to a methylthioethyl-imidazole core.
- Pharmacology : A potent H₂ receptor antagonist with 2.5× higher acid inhibition than cimetidine. Demonstrates the importance of sulfur-containing side chains in gastric acid suppression .
Ranitidine Hydrochloride
- Structure : Features a nitroethenediamine backbone with a furan-methylthioethyl group.
- Regulatory Status : USP-certified (97.5–102.0% purity) with strict impurity controls. Highlights the pharmaceutical relevance of imidazole-thioether derivatives .
2-(Hydroxymethyl)-1-methyl-1H-imidazole Hydrochloride
Stability and Degradation
- Ranitidine : USP standards specify controls for nitroso impurities, highlighting the need for rigorous stability testing in thioether-containing compounds .
- Target Compound: Potential degradation pathways could involve oxidation of the thioether to sulfoxide or cleavage of the azetidine ring under acidic conditions.
Biological Activity
The compound 2-((azetidin-3-ylmethyl)thio)-1-methyl-1H-imidazole hydrochloride is a heterocyclic organic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 210.11 g/mol. The structure includes an azetidine ring linked to a thioether group and an imidazole moiety, which contributes to its diverse biological interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities, which are summarized below:
1. Antimicrobial Activity
Studies have demonstrated that imidazole derivatives, including this compound, possess significant antimicrobial properties. For instance, compounds similar to 2-((azetidin-3-ylmethyl)thio)-1-methyl-1H-imidazole have shown effectiveness against various bacteria and fungi.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Significant antifungal activity |
2. Anticancer Properties
The compound has been explored for its potential anticancer effects. Research indicates that imidazole derivatives can induce apoptosis in cancer cells through various mechanisms, such as the inhibition of specific enzymes involved in cell proliferation.
3. Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by modulating neuroinflammatory pathways.
The biological activity of this compound can be attributed to several mechanisms:
Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, thereby affecting metabolic pathways critical for pathogen survival or cancer cell proliferation.
Receptor Modulation: It can interact with various receptors, altering their functions and influencing cellular responses to external stimuli.
Case Studies
Several studies have highlighted the efficacy of imidazole derivatives in clinical settings:
-
Study on Antimicrobial Efficacy:
A study conducted by Jain et al. evaluated the antimicrobial activity of imidazole derivatives against S. aureus, E. coli, and other pathogens using the cylinder well diffusion method. The results indicated that certain derivatives exhibited potent antibacterial effects comparable to standard antibiotics like Norfloxacin . -
Anticancer Activity Assessment:
Research published in the Journal of Medicinal Chemistry reported that specific imidazole derivatives showed significant cytotoxicity against cancer cell lines, with IC50 values indicating strong potential for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-((azetidin-3-ylmethyl)thio)-1-methyl-1H-imidazole hydrochloride?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example:
- Thioether formation : React 1-methyl-1H-imidazole-2-thiol with azetidin-3-ylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF or THF) .
- Cyclization approaches : Utilize nickel-catalyzed additions to nitriles followed by proto-demetallation and dehydrative cyclization, as seen in similar imidazole derivatives .
- Solvent-free methods : For improved selectivity and yield, adopt solvent-free protocols with Eaton’s reagent or solid-supported catalysts .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in tightly sealed glass containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis or oxidation. Protect from light and moisture .
- Safety : Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse thoroughly with water and consult safety protocols in SDS documents .
Q. What spectroscopic techniques are appropriate for characterizing this compound?
- Methodological Answer :
- IR spectroscopy : Identify functional groups (e.g., S-C, N-H stretches) between 1500–3100 cm⁻¹ .
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., azetidine ring protons at δ 3.0–4.0 ppm, imidazole protons at δ 7.0–8.5 ppm) .
- HPLC : Monitor purity via reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can structural contradictions in X-ray crystallography data be resolved?
- Methodological Answer :
- Use SHELXL refinement to adjust displacement parameters, hydrogen bonding, and torsional angles. Incorporate restraints for disordered azetidine rings .
- Validate against DFT-calculated geometries (e.g., B3LYP/6-31G*) to resolve discrepancies in bond lengths/angles .
Q. What strategies optimize reaction yields when synthesizing derivatives?
- Methodological Answer :
- Catalysts : Employ transition-metal catalysts (e.g., Pd/Cu) for cross-couplings to introduce aryl/heteroaryl groups .
- Temperature control : Perform lithiation at -78°C (using n-BuLi) to avoid side reactions in electrophilic substitutions .
- Green chemistry : Use solvent-free Friedel-Crafts acylation for fused imidazo-thiazoles (yields >90%) .
Q. How to address discrepancies between theoretical and experimental spectral data?
- Methodological Answer :
- Computational validation : Compare experimental IR/NMR with DFT-simulated spectra (e.g., Gaussian 16) to identify tautomers or conformers .
- Impurity analysis : Use LC-MS to detect byproducts (e.g., unreacted intermediates) and refine purification steps (e.g., column chromatography) .
Q. What mechanistic pathways explain nucleophilic substitution in synthesis?
- Methodological Answer :
- Stepwise mechanism : (1) Deprotonation of imidazole thiol at C2, (2) SN2 attack on azetidin-3-ylmethyl halide, (3) HCl quenching to form the hydrochloride salt .
- Radical pathways : In metal-catalyzed reactions, transient radicals may form, requiring ESR spectroscopy for detection .
Q. How to validate purity and identify impurities using analytical methods?
- Methodological Answer :
- Elemental analysis : Confirm C/H/N/S ratios within ±0.3% of theoretical values .
- Mass spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]+ at m/z 232.0854) and fragment patterns .
- TLC monitoring : Track reaction progress using silica gel plates (hexane/EtOAc eluent) and UV visualization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
